molecular formula C21H22N4O2 B2372678 (4-(1H-pyrrol-1-yl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034525-01-2

(4-(1H-pyrrol-1-yl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2372678
CAS No.: 2034525-01-2
M. Wt: 362.433
InChI Key: XEONUOGULPNVKO-UHFFFAOYSA-N
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Description

The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is an intriguing chemical entity that falls under the category of organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize (4-(1H-pyrrol-1-yl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, the initial step involves the preparation of the core pyrrole and piperidine components. The reaction typically starts with the condensation of a 1H-pyrrole derivative with a phenyl halide under basic conditions, forming the pyrrol-phenyl intermediate. Subsequently, this intermediate undergoes nucleophilic substitution with a piperidine derivative that has been functionalized with a pyrimidin-4-yloxy group, using a suitable base and solvent like DMF or DMSO.

Industrial Production Methods

Scaling up the production for industrial purposes involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow chemistry techniques, employing fixed-bed reactors and high-throughput screening, can be applied to enhance the efficiency and safety of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-pyrrol-1-yl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone undergoes various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like PCC or DMP in mild conditions.

  • Reduction: : Hydrogenation in the presence of palladium on carbon catalyst.

  • Substitution: : Halogenation reactions using reagents like NBS or bromine under controlled temperatures.

Major Products Formed

The primary products formed from these reactions include substituted derivatives with altered electronic properties, facilitating further functionalization or incorporation into more complex molecular architectures.

Scientific Research Applications

Chemistry

This compound serves as a key intermediate in the synthesis of novel organic materials and polymers, contributing to advancements in material science.

Biology

In biological studies, its derivatives are investigated for their potential as enzyme inhibitors or bioactive agents.

Medicine

There is growing interest in its pharmacological properties, with research exploring its potential as a therapeutic agent for treating various diseases.

Industry

Industrially, (4-(1H-pyrrol-1-yl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone finds use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. Its mechanism involves binding to active sites on enzymes or receptors, modulating their activity. For instance, the pyrrole and piperidine moieties may facilitate binding through hydrogen bonding and hydrophobic interactions, while the pyrimidin-4-yloxy group enhances the compound's overall affinity and specificity.

Comparison with Similar Compounds

Compared to other compounds with similar structures, (4-(1H-pyrrol-1-yl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone stands out due to its unique combination of functional groups that confer distinct chemical and biological properties.

List of Similar Compounds

  • (4-(1H-pyrrol-1-yl)phenyl)(3-(4-pyrimidinyl)piperidin-1-yl)methanone

  • (4-(1H-indol-1-yl)phenyl)(3-(4-pyridinyl)piperidin-1-yl)methanone

  • (4-(1H-imidazol-1-yl)phenyl)(3-(4-pyrimidinyl)piperidin-1-yl)methanone

Overall, this compound presents significant potential across various fields, driven by its unique structure and versatile reactivity.

Properties

IUPAC Name

[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-16-22-11-10-20(23-16)27-19-5-4-14-25(15-19)21(26)17-6-8-18(9-7-17)24-12-2-3-13-24/h2-3,6-13,19H,4-5,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEONUOGULPNVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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